molecular formula C21H26F3N5 B6013263 N,N-diethyl-N'-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine

N,N-diethyl-N'-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine

Cat. No.: B6013263
M. Wt: 405.5 g/mol
InChI Key: IURJNMOYWKESSH-UHFFFAOYSA-N
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Description

N,N-diethyl-N’-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, often using reagents like halides and acids.

Common Reagents and Conditions

The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired transformation. Solvents such as dichloromethane, ethanol, and water are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N,N-diethyl-N’-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-((isopentylamino)methyl)aniline
  • N’-(4-(diethylamino)benzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Uniqueness

N,N-diethyl-N’-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine stands out due to its trifluoromethyl group and pyrazolo[1,5-a]pyrimidine core, which confer unique chemical and biological properties.

Properties

IUPAC Name

N',N'-diethyl-N-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N5/c1-5-28(6-2)12-11-25-17-13-15(4)26-20-18(16-9-7-14(3)8-10-16)19(21(22,23)24)27-29(17)20/h7-10,13,25H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURJNMOYWKESSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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